Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate
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Overview
Description
Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromopyridine moiety attached to a benzoate structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-bromopyridine-2-carboxylic acid and 3-methylbenzoic acid.
Formation of Acid Chlorides: Both acids are converted to their respective acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amide Bond Formation: The acid chlorides are then reacted with methylamine to form the corresponding amides.
Esterification: Finally, the amides undergo esterification with methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines derived from the reduction of the carbonyl group.
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Drug Development: Serves as a precursor in the synthesis of potential therapeutic agents, particularly in anti-inflammatory and anticancer research.
Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Agrochemicals: Used in the development of novel agrochemical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate is largely dependent on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to active sites, while the benzoate structure can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- Methyl 2-[(3-chloropyridine-2-carbonyl)amino]-3-methylbenzoate
- Methyl 2-[(3-fluoropyridine-2-carbonyl)amino]-3-methylbenzoate
- Methyl 2-[(3-iodopyridine-2-carbonyl)amino]-3-methylbenzoate
Comparison:
- Reactivity: The bromine atom in Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine analogs.
- Stability: The compound is generally more stable than its iodine counterpart, which can be prone to decomposition.
- Applications: While all these compounds can serve as intermediates in organic synthesis, the bromine derivative is often preferred for its balance of reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-5-3-6-10(15(20)21-2)12(9)18-14(19)13-11(16)7-4-8-17-13/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLATLSAILYFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)NC(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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